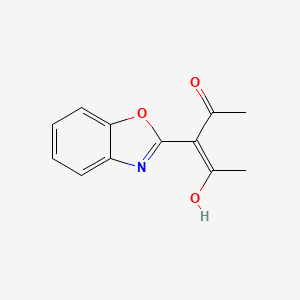

2-(1-Acetyl-2-oxopropylidene)benzoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(1,3-benzoxazol-2-yl)-4-hydroxypent-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-7(14)11(8(2)15)12-13-9-5-3-4-6-10(9)16-12/h3-6,14H,1-2H3/b11-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJKUQWZVOMPHEO-XFFZJAGNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C1=NC2=CC=CC=C2O1)C(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(/C1=NC2=CC=CC=C2O1)\C(=O)C)/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 1 Acetyl 2 Oxopropylidene Benzoxazole and Its Analogues

Convergent and Divergent Synthetic Pathways to the Benzoxazole (B165842) Core

The benzoxazole motif is a privileged structure in medicinal and materials chemistry, leading to the development of numerous synthetic routes. nih.gov These pathways can be convergent, where different fragments are prepared separately and then combined, or divergent, where a common intermediate is used to create a library of diverse molecules.

One of the most traditional and versatile methods for constructing the benzoxazole core is the condensation and subsequent cyclization of 2-aminophenols with various carbonyl-containing precursors. nih.govmdpi.com This approach involves the reaction of the amino and hydroxyl groups of the 2-aminophenol (B121084) with a suitable electrophile, leading to the formation of the five-membered oxazole (B20620) ring fused to the benzene (B151609) ring.

The choice of carbonyl precursor is broad, allowing for the introduction of diverse substituents at the 2-position of the benzoxazole ring. Common precursors include carboxylic acids, acid chlorides, aldehydes, nitriles, and even tertiary amides. nih.govrsc.org The reaction is typically promoted by acid or base catalysts and often requires heat to drive the dehydrative cyclization. For instance, triflic anhydride (B1165640) (Tf₂O) can be used to activate tertiary amides, facilitating their reaction with 2-aminophenols to yield 2-substituted benzoxazoles in a cascade reaction involving activation, nucleophilic addition, intramolecular cyclization, and elimination. nih.gov Another example involves the reaction of 2-aminophenols with aromatic aldehydes, which can be catalyzed by magnetic nanoparticle-supported Lewis acidic ionic liquids under solvent-free ultrasound irradiation, representing a green chemistry approach. nih.gov

| Carbonyl Precursor | Typical Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Tertiary Amides | Tf₂O, 2-Fluoropyridine | Mild conditions, versatile for functionalized derivatives. | nih.gov |

| Aromatic Aldehydes | Fly Ash or Lewis Acidic Ionic Liquid@MNP | Environmentally benign, solvent-free options available. | nih.govnih.gov |

| Nitriles (e.g., CF₃CN) | None (in situ generation) | Efficient for installing specific groups like -CF₃. | rsc.org |

An alternative strategy for forming the benzoxazole ring involves cyclodesulfurization. This method typically begins with the reaction of a 2-aminophenol with an isothiocyanate to form an intermediate N-(2-hydroxyphenyl)thiourea. This thiourea (B124793) derivative then undergoes an intramolecular cyclization with the elimination of a sulfur-containing byproduct. The key cyclodesulfurization step is often mediated by an oxidant, which facilitates the removal of sulfur and closure of the oxazole ring. A notable green approach utilizes hydrogen peroxide (H₂O₂) as a safe and inexpensive oxidant under microwave irradiation, avoiding the need for any metal catalysts or additives. This method proceeds via the in-situ formation of a disubstituted thiourea, followed by intramolecular cyclodesulfurization to yield the desired benzoxazole.

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical pathway to complex molecules like benzoxazoles in a single synthetic operation. These reactions combine three or more starting materials in a one-pot process, rapidly building molecular complexity. One such example is an isocyanide-based three-component reaction between a 2-aminophenol, a ketone, and an isocyanide. The reaction proceeds through a series of steps including the formation of a Schiff base, attack by the isocyanide to form a reactive nitrilium ion, and subsequent intramolecular trapping by the phenolic hydroxyl group to construct the heterocyclic core. Another MCR involves the coupling of catechols, ammonium (B1175870) acetate, and benzyl (B1604629) alcohols or their methyl ether derivatives in the presence of an Fe(III) catalyst to afford benzoxazole derivatives in good to excellent yields.

Specific Synthesis of 2-(1-Acetyl-2-oxopropylidene)benzoxazole

The synthesis of the title compound, which features a β-diketone moiety attached to the C2 position of the benzoxazole ring, requires a specific C-C bond-forming strategy. The exocyclic double bond in the "oxopropylidene" nomenclature indicates that the compound exists as a stable enol tautomer of a 2-(acetylacetyl)benzoxazole.

While the direct use of ketene (B1206846) S,S-acetals for this specific synthesis is not extensively documented, a closely related and powerful method involves the use of N-methyl cyclic ketene-N,O-acetals derived from 2-methylbenzoxazole (B1214174). researchgate.net This approach leverages the enhanced nucleophilicity of the exocyclic methylene (B1212753) carbon in the ketene acetal (B89532) intermediate.

The synthetic sequence begins with the N-methylation of 2-methylbenzoxazole, followed by deprotonation with a strong base like sodium hydride (NaH) to generate the N-methyl cyclic ketene acetal. researchgate.net This intermediate is a potent nucleophile and can react with various electrophiles, particularly acid chlorides, at the exocyclic carbon. Reaction with an acetylating agent such as acetyl chloride would introduce one acetyl group. A subsequent acylation event, potentially under the same or slightly modified conditions, would install the second acetyl group, leading to the desired β-diketone structure. Research on the reaction of 2-methylbenzoazoles with acyl chlorides like benzoyl chloride has shown that double acylation products can indeed be formed. researchgate.net

The formation of this compound via the acylation of a 2-methylbenzoxazole-derived nucleophile is sensitive to reaction conditions. The initial reaction of 2-methylbenzoxazole with an acyl chloride, such as benzoyl chloride, has been performed using triethylamine (B128534) (Et₃N) as a base under reflux conditions. researchgate.net This suggests that a similar approach could be used for the double acetylation required to form the target compound.

Optimization of this synthesis would involve screening several key parameters to maximize the yield and purity of the final product.

| Parameter | Variables to Consider | Rationale |

|---|---|---|

| Base | Triethylamine, Pyridine, NaH, LDA | The choice of base is critical for generating the nucleophilic species from 2-methylbenzoxazole. Its strength can influence the reaction rate and selectivity between single and double acylation. |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Dioxane | Solvent polarity can affect the solubility of reactants and intermediates, as well as the stability of charged species, thereby influencing the reaction outcome. |

| Acylating Agent | Acetyl chloride, Acetic anhydride | The reactivity of the acylating agent can determine the efficiency of the C-C bond formation. Acetyl chloride is generally more reactive than acetic anhydride. |

| Temperature | 0 °C to Reflux | Temperature control is essential for managing the reaction rate and preventing undesirable side reactions. Initial deprotonation may require low temperatures, while the acylation and cyclization steps might benefit from heating. |

| Stoichiometry | Molar ratio of 2-methylbenzoxazole to base and acylating agent | Using at least two equivalents of the acylating agent and base would be necessary to promote the formation of the desired double-acylated product. |

The successful synthesis relies on controlling the reactivity of the intermediates to favor the C-acylation over potential N-acylation and to ensure the introduction of two acetyl groups onto the methylene carbon adjacent to the benzoxazole ring.

Catalytic Systems in Benzoxazole Synthesis

Brønsted Acidic Ionic Liquid Gel Catalysis

Brønsted acidic ionic liquids (BAILs) have emerged as effective and reusable catalysts for various organic transformations, including the synthesis of benzoxazoles. A notable example is the use of a Brønsted acidic ionic liquid gel (BAIL gel) as a heterogeneous catalyst. This catalyst is prepared by treating 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate (B86663) with tetraethyl orthosilicate (B98303) (TEOS). The resulting gel is a highly efficient and recyclable catalyst for the condensation of 2-aminophenols with carbonyl compounds.

While direct synthesis of this compound using a BAIL gel has not been explicitly detailed in the reviewed literature, the synthesis of various 2-substituted benzoxazoles through the condensation of 2-aminophenol with aldehydes under solvent-free conditions has been successfully demonstrated. nih.govnih.gov This method offers several advantages, including high yields, simple work-up procedures, and the ability to recycle the catalyst without significant loss of activity. nih.gov

A related approach for the synthesis of benzoxazole analogues from β-diketones involves the use of a Brønsted acid in combination with a transition metal catalyst, as will be discussed in the following section. In a study by Mayo et al., various Brønsted acids were screened for the cyclization reaction of 2-aminophenol with β-diketones. nih.govorganic-chemistry.org The findings from this study are summarized in the table below.

Table 1: Effect of Various Brønsted Acid Catalysts on the Synthesis of 2-Substituted Benzoxazoles from 2-Aminophenol and a β-Diketone nih.govorganic-chemistry.org

| Entry | Brønsted Acid | Yield (%) |

| 1 | TsOH·H₂O | 82 |

| 2 | H₂SO₄ | 75 |

| 3 | HCl | 71 |

| 4 | TFA | 68 |

| 5 | AcOH | 45 |

Reaction conditions: 2-aminophenol (1.0 mmol), dibenzoylmethane (B1670423) (1.0 mmol), catalyst (10 mol%), CuI (10 mol%), in CH₃CN at 80 °C for 16 h.

The data indicates that p-Toluenesulfonic acid monohydrate (TsOH·H₂O) is the most effective Brønsted acid catalyst for this transformation under the studied conditions. nih.govorganic-chemistry.org

Transition Metal-Catalyzed Methods (e.g., Copper, Iron, Nickel)

Transition metals, particularly copper, have been extensively used to catalyze the synthesis of benzoxazoles. One of the most relevant methods for the synthesis of analogues of this compound is the cyclization of 2-aminophenols with β-diketones. A combined catalytic system of a Brønsted acid and a copper salt has been shown to be highly effective for this transformation. nih.govorganic-chemistry.org

In a systematic study, various copper salts were investigated for their catalytic activity in the reaction between 2-aminophenol and dibenzoylmethane. nih.govorganic-chemistry.org Copper(I) iodide (CuI) was identified as the most efficient co-catalyst in combination with TsOH·H₂O.

Table 2: Evaluation of Different Copper Catalysts for the Synthesis of 2-(1-Phenyl-2-oxo-2-phenylethyl)benzoxazole nih.govorganic-chemistry.org

| Entry | Copper Salt | Yield (%) |

| 1 | CuI | 82 |

| 2 | CuBr | 76 |

| 3 | CuCl | 72 |

| 4 | Cu₂O | 65 |

| 5 | CuO | 58 |

| 6 | Cu(OAc)₂ | 52 |

| 7 | Cu(OTf)₂ | 48 |

Reaction conditions: 2-aminophenol (1.0 mmol), dibenzoylmethane (1.0 mmol), TsOH·H₂O (10 mol%), copper salt (10 mol%), in CH₃CN at 80 °C for 16 h.

This combined catalytic system tolerates a range of substituents on the 2-aminophenol ring, including methyl, chloro, bromo, nitro, and methoxy (B1213986) groups, providing the corresponding 2-substituted benzoxazoles in good to excellent yields. nih.govorganic-chemistry.org While the direct synthesis of this compound is not explicitly reported, the methodology is applicable to various β-diketones, suggesting its potential for synthesizing the target compound from acetylacetone (B45752).

Iron and nickel-catalyzed methods are also prevalent in the synthesis of benzoxazoles, typically through different mechanistic pathways such as domino C-N/C-O cross-coupling reactions or intramolecular oxidative C-H functionalization. nih.govresearchgate.netnih.gov For instance, an iron-catalyzed domino reaction has been developed for the synthesis of 2-arylbenzoxazoles. nih.gov While these methods are powerful for creating certain classes of benzoxazoles, their application to the direct synthesis from β-dicarbonyl compounds is less commonly reported.

N-Heterocyclic Carbene Catalysis in Benzoxazole Formation

N-Heterocyclic carbenes (NHCs) have gained prominence as versatile organocatalysts for a wide array of chemical transformations. nih.govfrontiersin.org In the context of benzoxazole synthesis, NHCs have been employed to catalyze the formation of the benzoxazole ring through various reaction pathways. While the direct NHC-catalyzed condensation of 2-aminophenols with β-diketones to form compounds like this compound is not extensively documented, NHC-catalyzed reactions involving related substrates have been reported.

For example, NHCs can catalyze the generation of acyl anion equivalents from aldehydes, which can then react with various electrophiles. This type of reactivity could potentially be adapted for the synthesis of functionalized benzoxazoles. The application of NHCs in cycloaddition reactions and other C-C bond-forming reactions highlights their potential in constructing complex heterocyclic systems. researchgate.net

Microwave-Assisted and Solvent-Free Methodologies

Microwave-assisted organic synthesis has become a valuable tool for accelerating reaction rates and improving yields, often under environmentally benign solvent-free conditions. eurekaselect.comresearchgate.net The synthesis of benzoxazoles is well-suited to this technology, with numerous reports detailing the rapid and efficient formation of the benzoxazole ring under microwave irradiation. scienceandtechnology.com.vnmdpi.com

These methods typically involve the condensation of 2-aminophenol or its derivatives with various carbonyl compounds, including aldehydes and carboxylic acids. researchgate.net For instance, the microwave-assisted condensation of 2-amino-4-methylphenol (B1222752) with various aromatic aldehydes in the presence of iodine as an oxidant under solvent-free conditions has been shown to produce 2,5-disubstituted benzoxazoles in good yields (67-90%) in just 10 minutes. scienceandtechnology.com.vn

Another green approach involves the use of a deep eutectic solvent (DES) like [CholineCl][oxalic acid] as a catalyst under microwave irradiation. This method has been successfully applied to the synthesis of 2-arylbenzoxazoles from 2-aminophenols and benzaldehydes, affording good to excellent yields. mdpi.com

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis of 5-chloro-2-phenylbenzoxazole mdpi.com

| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |

| Conventional Heating | [CholineCl][oxalic acid] | - | 120 | 2 h | 65 |

| Microwave Irradiation | [CholineCl][oxalic acid] | - | 120 | 15 min | 85 |

The data clearly demonstrates the significant rate enhancement achieved with microwave heating compared to conventional methods.

Chemical Transformations and Reactivity of 2 1 Acetyl 2 Oxopropylidene Benzoxazole

Reactivity of the Acetyl-Oxopropylidene Moiety

The acetyl-oxopropylidene side chain is a key site for reactions, particularly with nucleophiles and in cyclization processes. Its electron-deficient nature makes it susceptible to attack, leading to the formation of new ring systems.

Reactions with Active Methylene (B1212753) Compounds for Spiro Heterocycle Formation

The reaction of compounds containing active methylene groups with various electrophiles is a well-established method for the synthesis of a diverse range of heterocyclic compounds, including spiro derivatives. Spiro heterocycles, which feature a single atom as the common junction of two rings, are of significant interest in medicinal chemistry. The synthesis of these complex structures can be achieved through multi-component reactions or cycloaddition strategies. For instance, the reaction of antiaromatic norcorrolatonickel(II) with active methylene compounds like ethyl 2-cyanoacetate and malononitrile (B47326) in the presence of a base leads to new norcorrole derivatives. Similarly, multi-component reactions involving isocyanates and quinones with compounds containing active methylene groups can yield spiro diheterocycles through an in situ cyclization–respiroannulation strategy.

Intramolecular Cyclization and Annulation Strategies

Intramolecular cyclization is a powerful strategy for the construction of fused and polycyclic heterocyclic systems. These reactions can be promoted by various catalysts and conditions, including acids, visible light, or transition metals, leading to the formation of diverse ring structures. For example, Brønsted acids can promote the intramolecular cationic cyclization of o-(1-arylvinyl) acetophenone (B1666503) derivatives to form polysubstituted indenes. In another instance, visible light mediates the oxidative annulation of N-acetyl enamides to produce trisubstituted oxazoles. These strategies highlight the versatility of intramolecular reactions in synthesizing complex molecules from appropriately functionalized starting materials.

Derivatization Strategies at the Benzoxazole (B165842) Nucleus

The benzoxazole ring system itself offers opportunities for further functionalization, allowing for the modification of the molecule's properties.

Functionalization at the 2-Position of the Benzoxazole Ring

The 2-position of the benzoxazole ring is a common site for substitution, and numerous methods have been developed to introduce a wide range of functional groups. These methods often involve the cyclization of 2-aminophenols with various precursors. For instance, 2-substituted benzoxazoles can be synthesized from the reaction of 2-aminophenols with aldehydes, ketones, carboxylic acids, or amides under various catalytic conditions. Metal catalysts, such as palladium complexes, have been employed for the synthesis of benzoxazoles from 2-aminophenol (B121084) and benzaldehyde. Green chemistry approaches, utilizing catalysts like imidazolium (B1220033) chloride or reusable samarium triflate in aqueous media, have also been developed for the synthesis of 2-substituted benzoxazoles. Furthermore, direct C-H bond arylation of the benzoxazole core at the C2 position represents an atom-economical strategy to introduce aryl groups.

| Precursor for 2-Position | Reagent | Catalyst/Conditions | Reference |

| Aldehydes | 2-Aminophenol | TiO2–ZrO2, acetonitrile, 60 °C | |

| Aldehydes | 2-Aminophenol | Eosin Y, K2CO3, TBHP, blue LED | |

| Carboxylic Acid Derivatives | 2-Aminophenol | KF–Al2O3, acetonitrile, room temp. | |

| 1,3-Diketones | 2-Aminophenol | Montmorillonite KSF clay, CH3CN, 90 °C | |

| Tertiary Amides | 2-Aminophenols | Triflic anhydride (B1165640) (Tf2O), 2-Fluoropyridine | |

| Aryl Chlorides | Benzoxazole | NHC-Pd(II)-Im complex |

Modifications on the Benzene (B151609) Ring of the Benzoxazole System

Modifications to the benzene portion of the benzoxazole nucleus can also be achieved, influencing the electronic properties and biological activity of the resulting derivatives. Substituents on the benzene ring can affect the reactivity and yield of subsequent reactions. For example, in the synthesis of benzoxazole-2-carboxylate derivatives, electron-donating groups at the C-5 position and electron-withdrawing groups at the C-6 position of the benzene ring were found to increase the yield of the cyclized product. Conversely, the presence of a carboxylic acid group on the benzene ring can inhibit cyclization. Functionalization can also be achieved through reactions such as bromination, as demonstrated by the selective bromination of 2,1,3-benzoxadiazole at the 4 and 7 positions.

| Position of Modification | Effect of Substituent | Reaction | Reference |

| C-5 | Electron-donating groups increase yield | Cyclization to form benzoxazole-2-carboxylate | |

| C-6 | Electron-withdrawing groups increase yield | Cyclization to form benzoxazole-2-carboxylate | |

| Benzene Ring | Carboxylic acid group inhibits cyclization | Cyclization to form benzoxazole-2-carboxylate | |

| 4 and 7 positions | Introduction of bromo groups | Selective bromination of 2,1,3-benzoxadiazole |

Photochemical Reactions Involving Benzoxazole Derivatives

Benzoxazole derivatives can participate in various photochemical reactions, leading to changes in their structure and properties upon exposure to light. These reactions are of interest for applications in materials science and as molecular switches. For instance, styrylbenzazole photoswitches exhibit tunable photochemical properties, including thermal stability, quantum yields, and absorption wavelengths, which can be modified by altering the substituents on the aryl ring or the nature of the benzazole moiety. Some benzoxazole derivatives exhibit intramolecular exciplex behavior, where an excited-state charge-transfer complex is formed, leading to a red-shifted, broad, and structureless emission band in solvents of low to medium polarity. This property can be utilized in the development of fluorescent sensors for cations.

| Benzoxazole Derivative Type | Photochemical Property/Reaction | Influencing Factors | Potential Application | Reference |

| Styrylbenzazoles | Photoisomerization (E/Z) | Substituents on the aryl ring, type of benzazole heterocycle | Photoswitches | |

| Benzoxazoles with donor subunits | Intramolecular exciplex formation | Solvent polarity | Fluorescent cation sensors |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment (¹H, ¹³C)

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. Analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each proton and carbon atom, respectively.

For 2-(1-acetyl-2-oxopropylidene)benzoxazole, the spectra are consistent with the proposed stable (Z)-enol tautomer. The ¹H NMR spectrum is characterized by signals in the aromatic region corresponding to the protons on the benzoxazole (B165842) ring system. Typically, these appear as multiplets between δ 7.0 and 8.0 ppm. The two methyl groups on the acetylacetone (B45752) side chain give rise to distinct singlet signals, usually observed around δ 2.4–2.6 ppm. A key diagnostic signal is that of the enolic proton, which is significantly deshielded due to its involvement in a strong intramolecular hydrogen bond with the benzoxazole nitrogen atom; this peak is expected to appear as a broad singlet at a very low field, often exceeding δ 10 ppm.

The ¹³C NMR spectrum provides further confirmation of the structure. The carbons of the benzoxazole ring resonate in the typical aromatic region of δ 110–150 ppm. The C=N carbon of the oxazole (B20620) ring is characteristically found at a lower field, around δ 161 ppm. The side chain exhibits signals for two carbonyl carbons in the range of δ 165–170 ppm and two methyl carbons around δ 26–31 ppm.

Table 1: Representative NMR Spectroscopic Data for this compound (as the enol tautomer) Data are hypothetical and based on typical chemical shifts for analogous benzoxazole derivatives and β-diketone systems.

| ¹H NMR (in CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Enolic Proton | ~12.5 | s (br) | O-H |

| Aromatic Protons | 7.0 - 7.8 | m | Benzoxazole Ar-H |

| Methyl Protons | ~2.5 | s | -CH₃ |

| Methyl Protons | ~2.4 | s | -CH₃ |

| ¹³C NMR (in CDCl₃) | Chemical Shift (δ, ppm) | Assignment | |

| Carbonyl Carbons | ~168, ~166 | C=O | |

| Benzoxazole C=N | ~161 | C2 | |

| Benzoxazole Aromatic | 110 - 150 | Ar-C | |

| Methyl Carbons | ~31, ~26 | -CH₃ |

Mass Spectrometry Techniques (HR-ESIMS, HR-MS/MS) for Molecular Formula Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. Techniques like Electrospray Ionization (ESI) are commonly used for the analysis of polar heterocyclic compounds.

For this compound (molecular formula C₁₂H₁₁NO₃), high-resolution electrospray ionization mass spectrometry (HR-ESIMS) would be used to determine the accurate mass of the protonated molecule [M+H]⁺. This experimental value is then compared to the calculated theoretical mass to confirm the molecular formula with high confidence (typically within 5 ppm error).

Further structural information is obtained from tandem mass spectrometry (HR-MS/MS). In this technique, the parent ion is isolated and fragmented, and the masses of the resulting fragment ions are analyzed. This fragmentation pattern provides valuable insights into the molecule's structure and connectivity. The fragmentation of this compound would likely proceed through characteristic pathways, including the loss of neutral molecules like ketene (B1206846) (CH₂=C=O) from the side chain, or cleavage to produce the stable 2-substituted benzoxazole cation. This data is crucial for distinguishing between potential isomers and confirming the proposed structure.

Table 2: Predicted HR-MS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₁NO₃ |

| Theoretical Exact Mass | 217.0739 g/mol |

| Expected [M+H]⁺ Ion (HR-ESIMS) | 218.0812 m/z |

| Common Fragmentation Pathways (HR-MS/MS) | Loss of acetyl group (-43 Da) Cleavage yielding benzoxazole fragments |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not publicly available, analysis of closely related 2-substituted benzoxazole derivatives allows for a reliable prediction of its solid-state conformation. The benzoxazole ring system itself is expected to be nearly planar. The most significant structural feature would be the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the nitrogen atom of the benzoxazole ring. This interaction creates a stable six-membered pseudo-ring, which constrains the side chain to be coplanar with the main ring system.

Table 3: Hypothetical Crystal Structure Data for this compound Data based on typical values for related organic heterocyclic compounds.

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Key Intramolecular Interaction | Strong O-H···N hydrogen bond |

| Key Intermolecular Interaction | π–π stacking |

| Molecular Conformation | Largely planar |

Conformational Analysis and Stereochemical Investigations

Conformational analysis investigates the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For this compound, the stereochemistry is largely dictated by the geometry of the enol side chain.

Due to the partial double-bond character of the C-C bond within the enol system and the rigidifying effect of the intramolecular hydrogen bond, free rotation is significantly hindered. This leads to the molecule predominantly adopting a single, planar conformation, the (Z)-isomer. Theoretical studies on analogous benzoxazole ylidenes confirm that the E/Z isomerization barrier is high, and the (Z)-isomer, stabilized by the intramolecular hydrogen bond, is energetically favored to the extent that it is often the only isomer observed.

This conformational rigidity is consistent with the NMR data, which typically shows a single set of sharp signals, indicating the presence of one dominant conformer in solution rather than a dynamic equilibrium of multiple forms. Experimental techniques such as Nuclear Overhauser Effect (NOE) spectroscopy could be used to confirm the proximity of specific protons, further validating the proposed (Z)-configuration and the planar conformation of the molecule.

Computational Chemistry and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein or enzyme. ijpsdronline.com This method is instrumental in structure-based drug design for identifying potential therapeutic agents. For benzoxazole (B165842) derivatives, docking studies have been extensively used to explore their interactions with various biological targets, suggesting potential mechanisms for their observed biological activities. ijpsdronline.comnih.gov

Research on benzoxazole analogues has revealed strong binding affinities for several key enzymes implicated in diseases like cancer and bacterial infections. For instance, studies targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in tumor angiogenesis, have been performed on benzoxazole scaffolds. rsc.orgnih.gov Molecular docking simulations have identified key amino acid residues within the VEGFR-2 binding pocket, such as Leu35, Val43, and Lys63, that are crucial for stabilizing the ligand-receptor complex. rsc.org Similarly, docking studies against DNA gyrase, an essential bacterial enzyme, have been used to rationalize the antibacterial activity of this class of compounds. researchgate.net

The binding affinity is quantified by a docking score, typically in kcal/mol, where a more negative value indicates a stronger interaction. These simulations provide a detailed view of the non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern the binding process. ijpsdronline.com

| Target Protein | PDB Code | Representative Benzoxazole Analogue | Docking Score (kcal/mol) | Key Interacting Residues | Potential Therapeutic Area |

|---|---|---|---|---|---|

| VEGFR-2 | Not Specified | Substituted Benzoxazole | -8.5 to -9.5 | Leu35, Val43, Lys63, Asp191 rsc.org | Anticancer rsc.org |

| DNA Gyrase | Not Specified | Substituted Benzoxazole | -6.0 to -7.0 | Not Specified researchgate.net | Antimicrobial researchgate.net |

| Thymidylate Synthase | Not Specified | Substituted Benzoxazole | -4.0 to -5.0 | LYS169A ijpsdronline.com | Anticancer ijpsdronline.com |

| Cyclooxygenase-2 (COX-2) | 1PXX | Thiazolidinone-Benzoxazole Hybrid | Not Specified figshare.com | Not Specified figshare.com | Anti-inflammatory figshare.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Benzoxazole Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scribd.com These models are valuable for predicting the activity of novel molecules, thereby prioritizing synthetic efforts. For benzoxazole analogues, 2D and 3D-QSAR studies have been successfully applied to understand the structural requirements for their antimicrobial and anticancer effects. rsc.orgscholarsresearchlibrary.com

In a typical QSAR study, molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., electronic, thermodynamic, spatial), are calculated for a set of compounds with known activities. nih.gov Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a predictive model. scholarsresearchlibrary.com

Studies on benzoxazole derivatives have shown that descriptors like Standard Gibbs free energy, electronic energy, and HOMO (Highest Occupied Molecular Orbital) energy are significant for their antibacterial activity. scholarsresearchlibrary.com 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide contour maps that visualize the favorable and unfavorable regions around the molecule for steric, electrostatic, and hydrophobic interactions. rsc.orgfigshare.com These models have demonstrated good predictive power, often validated by high cross-validation coefficients (q²) and conventional correlation coefficients (r²). rsc.orgfigshare.com

| QSAR Model Type | Biological Activity | Key Descriptors | Statistical Parameters (Example Values) |

|---|---|---|---|

| 2D-QSAR | Antibacterial | Standard Gibbs free energy, Electronic energy, HOMO energy scholarsresearchlibrary.com | r² > 0.9 scholarsresearchlibrary.com |

| 3D-QSAR (CoMFA) | Anticancer (Anti-VEGFR-2) | Steric and Electrostatic fields rsc.org | q² = 0.509, r²pred = 0.5128 rsc.org |

| 3D-QSAR (CoMSIA) | Anticancer (Anti-VEGFR-2) | Steric, Electrostatic, Hydrophobic, H-bond donor/acceptor fields rsc.org | q² = 0.711, r²pred = 0.6198 rsc.org |

| 3D-QSAR (CoMFA) | Anti-inflammatory | Steric and Electrostatic fields figshare.com | q² = 0.753, r² = 0.975 figshare.com |

In Silico Prediction of Drug-Like Properties (e.g., ADME/Tox, Log P, Log D)

Before a compound can be considered a viable drug candidate, its pharmacokinetic profile—Absorption, Distribution, Metabolism, and Excretion (ADME)—and potential toxicity (Tox) must be evaluated. In silico ADME/Tox prediction offers a rapid and cost-effective way to screen compounds for desirable drug-like properties early in the discovery process. nih.govjaptronline.com

Various computational tools and web servers, such as SwissADME and Pallas, are used to calculate key physicochemical properties. japtronline.comchemrj.org These include lipophilicity (Log P), aqueous solubility (Log S), and compliance with established drug-likeness rules like Lipinski's Rule of Five and the Veber rule. nih.gov For benzoxazole derivatives, studies have shown that many analogues possess favorable ADME profiles, with predicted high intestinal absorption and good bioavailability. nih.govnih.gov

Toxicity predictions can flag potential liabilities such as mutagenicity, teratogenicity, or neurotoxicity. nih.govchemrj.org These predictions help guide the design of safer analogues by identifying structural motifs associated with toxicity.

| ADME/Tox Parameter | Description | Typical Predicted Value for Benzoxazole Analogues |

|---|---|---|

| Molecular Weight (MW) | Mass of the molecule (Lipinski's rule: < 500 g/mol) | Compliant nih.gov |

| Log P | Octanol-water partition coefficient, measure of lipophilicity (Lipinski's rule: ≤ 5) | Compliant nih.gov |

| Hydrogen Bond Donors (HBD) | Number of N-H and O-H bonds (Lipinski's rule: ≤ 5) | Compliant nih.gov |

| Hydrogen Bond Acceptors (HBA) | Number of N and O atoms (Lipinski's rule: ≤ 10) | Compliant nih.gov |

| Topological Polar Surface Area (TPSA) | Surface sum over all polar atoms, predicts drug transport properties (Veber rule: ≤ 140 Ų) | Compliant nih.gov |

| Gastrointestinal (GI) Absorption | Prediction of absorption from the gut | High nih.gov |

| Ames Test | Prediction of mutagenicity | Generally non-mutagenic, though some derivatives may show activity nih.gov |

Electronic Structure Calculations (e.g., DFT) for Reactivity and Spectroscopic Properties

Electronic structure calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. researchgate.net DFT methods are used to determine the ground-state electronic structure, which in turn allows for the prediction of a wide range of properties, including molecular geometry, reactivity, and spectroscopic signatures. rsc.org

For benzoxazole systems, DFT calculations help in analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. researchgate.net Molecular Electrostatic Potential (MEP) maps, also derived from DFT, visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. rsc.org

Furthermore, Time-Dependent DFT (TD-DFT) can be employed to simulate UV-Visible absorption spectra, providing insights into the electronic transitions responsible for the observed spectral bands. rsc.org Calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can also aid in the structural elucidation and confirmation of synthesized compounds. researchgate.net

| Computational Method | Calculated Property | Significance for Benzoxazole Derivatives |

|---|---|---|

| DFT (B3LYP) | Optimized Molecular Geometry | Provides accurate bond lengths and angles. researchgate.net |

| DFT | HOMO-LUMO Energies | Determines the energy gap, indicating chemical reactivity and charge transfer capabilities. researchgate.net |

| DFT | Molecular Electrostatic Potential (MEP) | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. rsc.org |

| TD-DFT | UV-Visible Spectra | Predicts electronic absorption wavelengths and helps interpret experimental spectra. rsc.org |

| DFT (GIAO) | NMR Chemical Shifts | Aids in the assignment of ¹H and ¹³C NMR signals. researchgate.net |

Reaction Mechanism Elucidation via Computational Approaches

Understanding the mechanism of a chemical reaction is key to optimizing reaction conditions and improving product yields. Computational chemistry, again primarily through DFT, serves as a powerful tool for elucidating reaction pathways for the synthesis of complex molecules like benzoxazoles. researchgate.net

The traditional synthesis of benzoxazoles often involves the condensation of 2-aminophenols with various carbonyl compounds. nih.gov Computational studies can model this entire process, identifying the structures of intermediates and transition states. By calculating the activation energies for different potential pathways, researchers can determine the most energetically favorable route. researchgate.net

These theoretical investigations can also clarify the role of catalysts in the reaction, showing how they interact with reactants to lower the energy barriers. researchgate.net For example, studies might explore how a metal catalyst or an acid promoter facilitates the key cyclization and dehydration steps in benzoxazole formation. organic-chemistry.org This knowledge is invaluable for the rational design of more efficient and environmentally friendly synthetic methods. researchgate.net

Exploration of Biological Activities and Underlying Mechanisms Excluding Clinical Data, Dosage, Safety/adverse Effects

Anti-proliferative and Cytotoxic Evaluation on Cancer Cell Lines (in vitro)

Numerous benzoxazole (B165842) derivatives have demonstrated notable anti-proliferative and cytotoxic effects against a variety of human cancer cell lines. mdpi.comnih.gov Studies have frequently evaluated these compounds against cell lines such as hepatocellular carcinoma (HepG2) and breast cancer (MCF-7), showing promising results with IC₅₀ values in the micromolar range. nih.govnih.gov

Interactive Data Table: Cytotoxicity of Benzoxazole Derivatives (Note: The following data is for various benzoxazole derivatives, not 2-(1-Acetyl-2-oxopropylidene)benzoxazole)

Antimicrobial Activity Profile (in vitro)

The benzoxazole scaffold is recognized for its broad-spectrum antimicrobial properties. nih.govmdpi.comnih.gov Derivatives have been synthesized and tested against various pathogenic bacteria and fungi, often showing significant efficacy. nih.gov

Antibacterial Spectrum and EfficacyBenzoxazole derivatives have demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria.nih.govmdpi.comStudies have reported activity against species such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli.nih.govnih.govFor instance, one study found that compound 7c was highly active against Staphylococcus aureus with a minimal inhibitory concentration (MIC) of less than 12.5 µg/ml, while compounds 5 and 7c were the most active against Escherichia coli with a MIC of less than 25 µg/ml.nih.gov

Interactive Data Table: Antibacterial Activity of Benzoxazole Derivatives (Note: The following data is for various benzoxazole derivatives, not this compound)

Antifungal EfficacyIn addition to antibacterial properties, many benzoxazole derivatives exhibit significant antifungal activity.nih.govnih.govmdpi.comThey have been evaluated against various phytopathogenic fungi and human fungal pathogens like Candida albicans.nih.govnih.govmdpi.comOne study reported that compound 7c showed mild activity against Candida albicans with a MIC of less than 100 µg/ml.nih.govAnother investigation into 33 different benzoxazole derivatives found that a compound designated C17 had good inhibitory activity against Phomopsis sp. with an EC₅₀ value of 3.26 µM.nih.gov

Based on a comprehensive search of available scientific literature, there is no specific information regarding the biological activities of the chemical compound “this compound” corresponding to the requested sections.

While the broader class of benzoxazole derivatives has been the subject of numerous studies for a wide range of pharmacological activities, the user's strict instruction to focus solely on "this compound" prevents the inclusion of such general information.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific content for the outlined sections and subsections, as no dedicated research on this particular compound could be located.

Applications in Advanced Materials and Chemical Technologies

Utilization in Organic Electronics and Optoelectronic Devices

The benzoxazole (B165842) moiety is a key building block in the development of materials for organic electronics. nih.gov Its electron-deficient nature, combined with a rigid and planar structure, facilitates electron transport, a crucial characteristic for n-type semiconductors used in various electronic devices. Although direct studies on 2-(1-Acetyl-2-oxopropylidene)benzoxazole are limited, the functionalization of the benzoxazole core is a common strategy to tune the electronic properties of these materials.

Derivatives of benzoxazole are explored for their potential in:

Organic Light-Emitting Diodes (OLEDs): Benzoxazole-containing compounds can be used as electron-transporting materials or as fluorescent emitters in OLEDs. Their high thermal stability and ability to form stable amorphous films are advantageous for device longevity and performance.

Organic Field-Effect Transistors (OFETs): The semiconductor properties of benzoxazole derivatives make them suitable for the active layer in OFETs.

Organic Photovoltaics (OPVs): As electron-acceptor materials, benzoxazole derivatives can be blended with electron-donor polymers to create the active layer in organic solar cells.

The performance of these devices is highly dependent on the molecular structure of the benzoxazole derivative, including the nature and position of substituent groups. These modifications influence the frontier molecular orbital (HOMO/LUMO) energy levels, which in turn dictate the charge injection and transport properties of the material.

Table 1: Optoelectronic Properties of Selected Benzoxazole Derivatives

| Compound | Application | Key Property |

|---|---|---|

| 2-Phenylbenzoxazole derivatives | OLEDs, OFETs | Electron-transporting, fluorescent emitters |

This table presents data for the general class of benzoxazole derivatives to illustrate potential applications, as specific data for this compound is not available.

Role in Optical Brighteners and Fluorescent Materials

Benzoxazole derivatives are widely recognized for their strong fluorescence, a property that makes them highly effective as optical brighteners (also known as fluorescent whitening agents). researchgate.net These compounds function by absorbing light in the invisible ultraviolet (UV) region of the spectrum (typically 300-400 nm) and re-emitting it as visible blue light (around 400-500 nm). obachemical.com This emitted blue light counteracts the natural yellowish tint of many materials, resulting in a whiter and brighter appearance. obachemical.com

Key characteristics of benzoxazole-based optical brighteners include:

High Fluorescence Quantum Yield: They efficiently convert absorbed UV light into emitted visible light.

Photochemical Stability: They can withstand prolonged exposure to light without significant degradation.

Thermal Stability: They are stable at the high temperatures often encountered in polymer and textile processing.

Commercially significant optical brighteners, such as those belonging to the bis(benzoxazolyl)stilbene and bis(benzoxazolyl)thiophene families, are used extensively in plastics, textiles, detergents, and paper manufacturing. raytopoba.com The specific substituent groups on the benzoxazole ring system are tailored to enhance solubility and compatibility with the target material. For instance, the introduction of sulfonic acid groups improves water solubility for applications in detergents and paper.

Table 2: Characteristics of Representative Benzoxazole-Based Optical Brighteners

| Common Name | Chemical Class | Absorption Max (nm) | Emission Max (nm) | Primary Applications |

|---|---|---|---|---|

| Optical Brightener OB | 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene | ~375 | ~435 | Plastics, polymers, coatings |

This table showcases common benzoxazole-based optical brighteners to demonstrate the role of this chemical class. Specific fluorescent properties for this compound are not documented.

The inherent fluorescence of the benzoxazole core also makes it a valuable component in the design of various fluorescent materials and probes. nih.gov By modifying the substituents, the emission wavelength and quantum yield can be finely tuned for applications in bioimaging, sensing, and as laser dyes. researchgate.netnih.gov

Potential in Metal Chelation and Sensor Development

The benzoxazole structure contains nitrogen and oxygen atoms that can act as coordination sites for metal ions, making its derivatives effective chelating agents. mdpi.com The ability to bind with specific metal ions is a property that is being actively explored for the development of chemical sensors. mdpi.com

The interaction of a benzoxazole-based ligand with a metal ion can lead to a detectable change in its photophysical properties, such as a shift in the absorption or emission wavelength, or a change in fluorescence intensity (either enhancement or quenching). mdpi.com This phenomenon forms the basis for fluorescent chemosensors.

Research in this area has led to the development of benzoxazole-containing molecules that can selectively detect various metal ions, including:

Zn²⁺

Cd²⁺

Cu²⁺

For example, macrocyclic ligands incorporating the benzoxazole fluorophore have been designed to selectively bind with Zn²⁺ and Cd²⁺, resulting in a significant enhancement of fluorescence (a CHEF, or chelation-enhanced fluorescence, effect). mdpi.com The selectivity of these sensors is determined by the specific design of the chelating cavity and the nature of the donor atoms.

The acetyl and oxopropylidene groups in This compound contain oxygen atoms that could potentially participate in metal ion coordination, suggesting that this compound might also exhibit chelation properties. However, without experimental data, its efficacy and selectivity as a metal chelator or a chemical sensor remain speculative.

Table 3: Examples of Metal Ion Sensing by Benzoxazole Derivatives

| Benzoxazole Derivative Type | Target Ion | Sensing Mechanism |

|---|---|---|

| Macrocyclic Benzoxazole Ligand | Zn²⁺, Cd²⁺ | Chelation-Enhanced Fluorescence (CHEF) mdpi.com |

This table provides examples from the broader class of benzoxazole derivatives to illustrate the principles of metal chelation and sensing, as specific data for this compound is unavailable.

Future Research Directions and Unexplored Potential

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

Traditional methods for synthesizing benzoxazoles often involve harsh conditions, toxic reagents, and lengthy reaction times, which are environmentally detrimental. mdpi.com The future of benzoxazole (B165842) synthesis, including for derivatives like 2-(1-Acetyl-2-oxopropylidene)benzoxazole, lies in the adoption of green and sustainable chemistry principles. mdpi.com Research is increasingly focused on developing novel synthetic routes that are not only efficient but also environmentally benign.

Key areas for future development include:

Catalyst Innovation : The use of heterogeneous, recyclable catalysts such as metal nanoparticles, ionic liquids, and silica-supported acids can simplify product purification and minimize waste. organic-chemistry.orgnih.govajchem-a.com Future work will likely focus on designing highly active and selective nanocatalysts that can operate under mild conditions. ajchem-a.comnih.gov

Alternative Energy Sources : Microwave and ultrasound-assisted synthesis have already been shown to dramatically reduce reaction times and improve yields for benzoxazole formation. mdpi.comnih.gov Further exploration of these and other non-conventional energy sources like mechanochemistry (grindstone method) and electrochemistry will be crucial. mdpi.comorganic-chemistry.orgrsc.org

Green Solvents : Shifting from volatile organic compounds to greener alternatives like water, deep eutectic solvents (DES), or even solvent-free conditions is a major goal. mdpi.comrsc.org Research into the scope and limitations of these solvent systems for diverse benzoxazole syntheses is ongoing. nih.gov

| Parameter | Conventional Methods | Sustainable/Green Methods | Reference |

|---|---|---|---|

| Solvents | Volatile Organic Compounds (e.g., DMF, Toluene) | Water, Ethanol, Deep Eutectic Solvents (DES), Solvent-free | mdpi.comrsc.org |

| Energy Source | Conventional Heating (Reflux) | Microwave Irradiation, Ultrasound, Mechanochemical (Grinding) | mdpi.comnih.govrsc.org |

| Reaction Time | Hours to Days | Minutes to a few hours | mdpi.comnih.gov |

| Catalysts | Homogeneous acids/bases, Stoichiometric reagents | Reusable nanocatalysts, Ionic liquids, Enzymes | organic-chemistry.orgnih.gov |

| Waste Generation | High | Low to minimal | mdpi.comacs.org |

Design and Synthesis of Structurally Diverse Analogues for Expanded Biological and Material Applications

The this compound structure offers multiple points for chemical modification, enabling the creation of vast libraries of analogues. Future research will focus on the rational design and synthesis of these analogues to tune their properties for specific applications.

Biological Applications : Benzoxazole derivatives are known to exhibit a remarkable range of pharmacological activities, including anticancer, antimicrobial (antibacterial and antifungal), anti-inflammatory, antiviral, and anticonvulsant properties. tandfonline.comjocpr.comglobalresearchonline.netchemistryjournal.netnih.govnih.gov Future design strategies will involve modifying the substituents on both the benzoxazole ring and the acetylpropylidene side chain to enhance potency and selectivity for specific biological targets, such as microbial enzymes or cancer-related kinases. researchgate.netmdpi.combenthamdirect.com Structure-activity relationship (SAR) studies will be essential to guide these efforts. mdpi.com

Material Applications : Beyond medicine, benzoxazoles are valuable in material science. researchgate.net Their inherent fluorescence makes them ideal candidates for development as chemosensors, fluorescent probes, and organic light-emitting diodes (OLEDs). mdpi.comjetir.orgglobalresearchonline.net Future work will explore how structural modifications affect their photophysical properties, such as quantum yield, Stokes shift, and sensitivity to specific ions or molecules.

| Application Area | Target Activity/Property | Strategy for Analogue Design | Reference |

|---|---|---|---|

| Medicinal Chemistry | Anticancer | Introduce substituents to enhance interaction with specific kinases or tumor cell receptors. | researchgate.netnih.govmdpi.com |

| Antimicrobial | Modify lipophilicity and electronic properties to improve cell wall penetration and target engagement (e.g., DNA gyrase). | ajchem-a.comnih.govbenthamdirect.com | |

| Anti-inflammatory | Design analogues that selectively inhibit enzymes like cyclooxygenase (COX). | researchgate.netnih.gov | |

| Material Science | Fluorescent Probes | Incorporate ion-chelating moieties or groups sensitive to environmental polarity. | mdpi.comjetir.orgglobalresearchonline.net |

| Organic Electronics | Extend the π-conjugated system to tune emission wavelengths for applications like OLEDs. | researchgate.netresearchgate.net |

Advanced Mechanistic Studies of Chemical and Biological Activities

A deeper understanding of how this compound and its analogues function at a molecular level is critical for their future development. Advanced mechanistic studies are needed to elucidate both their chemical reactivity and their biological modes of action.

Biological Mechanisms : While numerous biological activities have been reported, the precise molecular targets are often not fully characterized. Future research should employ techniques like molecular docking, proteomics, and genetic screening to identify the specific enzymes, receptors, or cellular pathways that these compounds modulate. benthamdirect.comnih.gov For example, studies have suggested that the antibacterial effects of some benzoxazoles may stem from DNA gyrase inhibition, a hypothesis that warrants further investigation for new derivatives. benthamdirect.com

Photophysical Mechanisms : The fluorescence of many benzoxazole derivatives is attributed to an excited-state intramolecular proton transfer (ESIPT) mechanism. globalresearchonline.net Advanced spectroscopic techniques, such as time-resolved fluorescence spectroscopy, combined with quantum chemical calculations, can provide a more detailed picture of this process. researchgate.net Understanding the ESIPT mechanism is key to designing new materials with tailored optical properties.

Integration with High-Throughput Screening and Combinatorial Chemistry

To efficiently explore the vast chemical space of benzoxazole analogues, modern drug discovery and materials science tools must be integrated into the research workflow. The development of efficient, one-pot synthetic methods for benzoxazoles paves the way for the application of combinatorial chemistry. organic-chemistry.org

Future directions will involve:

Library Synthesis : Creating large, diverse libraries of compounds based on the this compound scaffold.

High-Throughput Screening (HTS) : Rapidly screening these libraries against a wide range of biological targets (e.g., enzymes, cell lines) or for desired material properties (e.g., fluorescence, conductivity). This approach accelerates the identification of lead compounds for further optimization. semanticscholar.orgresearchgate.net

Exploration of Biosynthetic Pathways for Complex Benzoxazole Natural Products

Nature produces a variety of complex molecules containing the benzoxazole ring, such as the antitumor agent nataxazole. nih.govresearchgate.net Studying the enzymatic machinery behind their formation offers a powerful, bio-inspired approach to synthesis.

Recent research has elucidated the biosynthetic pathway for the benzoxazole moiety in nataxazole, revealing a two-enzyme process involving an unstable ester and a hemiorthoamide intermediate. nih.govresearchgate.net This discovery opens up several avenues for future research:

Enzymatic Synthesis : Harnessing these biosynthetic enzymes to create novel benzoxazole derivatives, including halogenated analogues, under environmentally friendly aqueous conditions. nih.govresearchgate.net

Pathway Engineering : Modifying the biosynthetic gene clusters in microorganisms to produce new and complex benzoxazole natural products.

Biomimetic Synthesis : Designing chemical syntheses that mimic the efficiency and selectivity of these enzymatic reactions.

By pursuing these future research directions, the scientific community can continue to build upon the versatile this compound scaffold, leading to the development of new therapeutics, advanced materials, and more sustainable chemical processes.

Q & A

What are the common synthetic strategies for preparing 2-(1-acetyl-2-oxopropylidene)benzoxazole and its derivatives?

Basic Research Focus

The synthesis typically involves condensation reactions between 2-aminophenol and carbonyl-containing precursors. For example, hydrazine derivatives of benzoxazole can be synthesized by reacting sulfadiazine with acetyl acetone under acidic conditions, yielding ~78% after recrystallization (ethanol/water mixtures) . Key steps include diazotization, coupling with acetyl acetone, and stabilization via intramolecular hydrogen bonding. Methodological considerations include optimizing reaction temperature (293–298 K), stoichiometry of nitrating agents (e.g., NaNO₂), and pH control using sodium acetate .

How do photochemical properties like UV absorption and photostability influence the applicability of 2-(2’-hydroxyphenyl)benzoxazole derivatives?

Basic Research Focus

Photostability and UV absorption profiles are critical for applications in photoprotective materials. Derivatives like 2-(4’-amino-2’-hydroxyphenyl)benzoxazole exhibit molar absorptivity maxima at 374 nm in ethanol, with red/blue shifts depending on solvent polarity (e.g., methylene chloride) . Photostability is evaluated via accelerated UV irradiation experiments, where acetylated derivatives show lower stability compared to non-acetylated analogs. Methodologies include spectrophotometric tracking of absorbance decay and computational analysis of tautomeric equilibria (e.g., keto-enol tautomerism) under UV exposure .

What computational methods are used to predict the electronic properties and biological interactions of benzoxazole derivatives?

Advanced Research Focus

Density functional theory (DFT) optimizes molecular geometries and calculates frontier molecular orbitals (FMOs) to predict reactivity. For example, the HOMO-LUMO gap of 2-(p-bromophenyl)-5-acetamidobenzoxazole (BCAB) correlates with its charge-transfer efficiency . Molecular docking and MD simulations assess binding affinities to biological targets (e.g., SOCS-2 protein for anticancer activity), with stability metrics like RMSD (<2 Å) and Rg (radius of gyration) validating interactions . Surface-enhanced Raman spectroscopy (SERS) further elucidates adsorption modes on metal surfaces, critical for sensor design .

How are cytotoxicity and ADMET profiles evaluated for benzoxazole-based drug candidates?

Advanced Research Focus

Cytotoxicity is tested via MTT assays on cell lines (e.g., L929 fibroblasts), where safe concentrations are determined (e.g., <46 μM for sulfonamide derivatives) . In silico ADMET tools (SwissADME, ProTox-II) predict intestinal absorption, blood-brain barrier penetration, and hepatotoxicity. For instance, 2-(5’-p-cinnamicsulfonamide-2’-hydroxyphenyl)benzoxazole shows high gastrointestinal absorption but potential hepatotoxicity, requiring experimental validation . BOILED-Egg diagrams visualize bioavailability, while P-glycoprotein substrate status informs multidrug resistance risks .

How do structural modifications (e.g., substituent position, heterocyclic rings) alter the bioactivity of benzoxazole derivatives?

Advanced Research Focus

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -Br, -CF₃) enhance antimicrobial activity by increasing electrophilicity. Replacing benzoxazole with benzothiazole in analogs alters π-π stacking with DNA/proteins, reducing binding affinity . Positional isomerism (e.g., 4’-amino vs. 5’-amino substitution) shifts UV absorption wavelengths by 10 nm, impacting photostability . Quantitative SAR (QSAR) models correlate topological polar surface area (TPSA >120 Ų) with reduced membrane permeability .

What advanced synthetic techniques improve yield and scalability for benzoxazole derivatives?

Advanced Research Focus

One-pot polycondensation using diphenyl azido-phosphate (DPAP) enables efficient synthesis of poly(imide-urea)s with benzoxazole pendants, achieving high molecular weights (>20 kDa) . Microwave-assisted reactions reduce synthesis times for 2-aminophenol derivatives by 60%, while flow chemistry minimizes byproducts in diazo couplings . Green chemistry approaches (e.g., solvent-free mechanochemical grinding) improve atom economy (>85%) for eco-friendly scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.